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Compound of Interest

Compound Name: Cdk2-IN-15

Cat. No.: B12378752 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the in vitro kinase assay of

Cdk2 inhibitors, with a focus on compounds structurally related to Cdk2-IN-15. The provided

methodologies and data will enable researchers to effectively screen and characterize the

potency and selectivity of novel Cdk2 inhibitors.

Introduction to Cdk2 as a Therapeutic Target
Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a crucial role

in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase

progression.[1][2] Cdk2 forms active complexes with Cyclin E and Cyclin A, which

phosphorylate a variety of substrates to promote DNA replication and cell cycle advancement.

[1] Dysregulation of Cdk2 activity is frequently observed in various cancers, making it an

attractive target for the development of anti-cancer therapeutics.[2][3] Inhibitors of Cdk2, such

as Cdk2-IN-15 and its more potent successor INX-315, are valuable tools for studying Cdk2

biology and have potential as therapeutic agents.
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The inhibitory activity of Cdk2 inhibitors is typically determined by measuring the concentration

of the compound required to inhibit 50% of the kinase activity (IC50). The following table

summarizes the biochemical IC50 values for INX-315, a potent and selective Cdk2 inhibitor,

against various Cdk-Cyclin complexes. This data is representative of the type of information

generated from the protocols described below.

Kinase Complex IC50 (nM)

Cdk2/Cyclin E1 0.6 ± 0.1

Cdk2/Cyclin A2 0.5 ± 0.1

Cdk1/Cyclin B1 30 ± 5

Cdk4/Cyclin D1 >1000

Cdk6/Cyclin D3 >1000

Cdk9/Cyclin T1 2950

Data for INX-315, a close analog and successor to Cdk2-IN-15, is presented as a

representative example of a potent Cdk2 inhibitor.[4]

Experimental Protocols
Several commercially available assay platforms are suitable for performing in vitro Cdk2 kinase

assays. These assays typically measure the consumption of ATP or the generation of ADP,

which is directly proportional to the kinase activity. Below are detailed protocols for three

commonly used non-radioactive, luminescence-based kinase assays.

Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme

Substrate (e.g., Histone H1 or a specific peptide substrate)
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ATP

Cdk2-IN-15 or other test compounds

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[5]

384-well white assay plates

Procedure:

Prepare serial dilutions of Cdk2-IN-15 in kinase buffer with 5% DMSO.

In a 384-well plate, add 1 µL of the inhibitor solution or 5% DMSO for the control.

Add 2 µL of the Cdk2/Cyclin enzyme solution to each well. The optimal enzyme

concentration should be determined empirically but is typically in the range of 1-5 ng per

well.[5]

Prepare a substrate/ATP mix in kinase buffer. The final concentration of Histone H1 is

typically 0.1 µg/µL and ATP is at or near its Km for Cdk2.[5]

Add 2 µL of the substrate/ATP mix to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.[5]

Add 5 µL of ADP-Glo™ Reagent to each well, which will deplete the unconsumed ATP.

Incubate for 40 minutes at room temperature.[5]

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and

produce a luminescent signal.

Incubate for 30 minutes at room temperature.[5]

Record the luminescence using a plate reader.
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Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value

using a suitable data analysis software.

Protocol 2: Kinase-Glo® Luminescent Kinase Assay
This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E enzyme

Substrate (e.g., Histone H1)

ATP

Cdk2-IN-15 or other test compounds

Kinase-Glo® Plus Luminescent Kinase Assay Kit

Assay Dilution Buffer: 25 mM β-glycerophosphate, 20 mM MOPS, pH 7.0, 5 mM EGTA, 1

mM DTT, 1 mM NaVO3[6]

96-well white assay plates

Procedure:

Prepare serial dilutions of Cdk2-IN-15 in the assay dilution buffer.

Add the test compounds to the wells of a 96-well plate.

Add the Cdk2/Cyclin enzyme (e.g., 125 ng/well for Cdk2/Cyclin E or 250 ng/well for

Cdk2/Cyclin A) and substrate (e.g., 2.5 mg/mL Histone H1) to each well.[6]

Initiate the reaction by adding ATP to a final concentration of 100 µM.[6]

Incubate the reaction at room temperature for 20 minutes.[6]

Add a volume of Kinase-Glo® Plus reagent equal to the volume of the kinase reaction in

each well.
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Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader. The signal is inversely proportional to the

kinase activity.

Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualizations
Cdk2 Signaling Pathway in Cell Cycle Progression
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Caption: Cdk2 signaling pathway in cell cycle control.
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Experimental Workflow for In Vitro Kinase Assay

1. Prepare Reagents
(Enzyme, Substrate, ATP, Inhibitor)

2. Dispense Inhibitor/Control
to Assay Plate

3. Add Enzyme Solution

4. Initiate Reaction with
Substrate/ATP Mix

5. Incubate at Room Temperature

6. Add Detection Reagent
(e.g., ADP-Glo™ or Kinase-Glo®)

7. Incubate for Signal Development

8. Measure Luminescence

9. Data Analysis (IC50 Determination)
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Caption: General workflow for an in vitro kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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